1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-
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Overview
Description
1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]- is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor functions, or interference with cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]- stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other indole derivatives, such as:
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-3-acetic acid
- 1H-Indole-3-butyric acid
These compounds share the indole core structure but differ in their functional groups and specific applications. The unique properties of 1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]- make it particularly valuable for certain research and industrial applications.
Properties
Molecular Formula |
C29H38ClN7O3 |
---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
N-[4-(4-butanoyl-5-methylpyrazol-1-yl)piperidin-1-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide |
InChI |
InChI=1S/C29H38ClN7O3/c1-4-5-27(38)24-17-31-37(20(24)2)22-8-10-36(11-9-22)32-29(40)25-18-35(26-7-6-21(30)16-23(25)26)19-28(39)34-14-12-33(3)13-15-34/h6-7,16-18,22H,4-5,8-15,19H2,1-3H3,(H,32,40) |
InChI Key |
CYMPIFSEGHZYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N=C1)C2CCN(CC2)NC(=O)C3=CN(C4=C3C=C(C=C4)Cl)CC(=O)N5CCN(CC5)C)C |
Origin of Product |
United States |
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